Cas no 7645-81-0 (1-(4-sec-Butylphenyl)ethanone)

1-(4-sec-Butylphenyl)ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-(Sec-butyl)phenyl)ethanone
- 1-(4-sec-Butylphenyl)ethanone
- (+-)-1-(4-sec-Butyl-phenyl)-aethanon
- (+-)-1-(4-sec-butyl-phenyl)-ethanone
- 1-(4-sec-Butyl-phenyl)-aethanon
- 1-(4-sec-butyl-phenyl)-ethanone
- 1-[4-(butan-2-yl)phenyl]ethanone
- 4-Acetyl-sek-butylbenzol
- 4-sec.Butyl-acetophenon
- AC1NM8HB
- AC1Q2S3I
- AG-H-05068
- CTK5E2958
- p-isobutylphenyl methyl ketone
- SureCN765363
- BB 0256923
- 1-(4-butan-2-ylphenyl)ethanone
- MFCD02244481
- Ethanone, 1-[4-(1-methylpropyl)phenyl]-
- AKOS000160923
- EN300-314749
- VS-05430
- 1-[4-(butan-2-yl)phenyl]ethan-1-one
- DTXSID40407392
- SCHEMBL765363
- CS-0215955
- AKOS016344074
- 7645-81-0
- STK425762
- BBL016636
- 1-[4-(1-Methylpropyl)phenyl]-ethanone; 4'-sec-Butyl-acetophenone; 4-(2-Butyl)acetophenone; 4-sec-Butylacetophenone; p-sec-Butylacetophenone
- ALBB-002840
- 1-[4-(sec-butyl)phenyl]ethanone
-
- MDL: MFCD02244481
- Inchi: InChI=1S/C12H16O/c1-4-9(2)11-5-7-12(8-6-11)10(3)13/h5-9H,4H2,1-3H3
- InChI Key: WSUFWNZZLUXQOY-UHFFFAOYSA-N
- SMILES: CCC(C)C1=CC=C(C=C1)C(=O)C
Computed Properties
- Exact Mass: 176.12018
- Monoisotopic Mass: 176.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
1-(4-sec-Butylphenyl)ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-314749-5g |
1-[4-(butan-2-yl)phenyl]ethan-1-one |
7645-81-0 | 92% | 5g |
$214.0 | 2023-09-05 | |
eNovation Chemicals LLC | Y1258344-5g |
1-(4-sec-butylphenyl)ethanone |
7645-81-0 | 95% | 5g |
$515 | 2023-05-17 | |
Enamine | EN300-314749-5.0g |
1-[4-(butan-2-yl)phenyl]ethan-1-one |
7645-81-0 | 92% | 5.0g |
$307.0 | 2023-02-24 | |
Chemenu | CM114406-5g |
1-(4-sec-butylphenyl)ethanone |
7645-81-0 | 95% | 5g |
$*** | 2023-05-29 | |
Chemenu | CM114406-25g |
1-(4-sec-butylphenyl)ethanone |
7645-81-0 | 95% | 25g |
$*** | 2023-05-29 | |
abcr | AB214973-5 g |
1-(4-sec-Butylphenyl)ethanone; 95% |
7645-81-0 | 5 g |
€552.30 | 2023-07-20 | ||
eNovation Chemicals LLC | Y1258344-5g |
1-(4-sec-butylphenyl)ethanone |
7645-81-0 | 95% | 5g |
$475 | 2025-02-22 | |
1PlusChem | 1P005YD1-5g |
1-(4-sec-butylphenyl)ethanone |
7645-81-0 | 95% | 5g |
$358.00 | 2023-12-16 | |
A2B Chem LLC | AC77013-5g |
1-(4-Sec-butylphenyl)ethanone |
7645-81-0 | 95% | 5g |
$423.00 | 2024-04-19 | |
Aaron | AR005YLD-100mg |
1-(4-sec-Butylphenyl)ethanone |
7645-81-0 | 92% | 100mg |
$69.00 | 2025-03-20 |
1-(4-sec-Butylphenyl)ethanone Related Literature
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
Additional information on 1-(4-sec-Butylphenyl)ethanone
Professional Introduction to 1-(4-sec-Butylphenyl)ethanone and CAS No. 7645-81-0
1-(4-sec-Butylphenyl)ethanone, a compound with the chemical formula C₁₁H₁₄O, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound is identified by the CAS number CAS No. 7645-81-0, which serves as a unique identifier for chemical substances. The structure of 1-(4-sec-Butylphenyl)ethanone consists of an acetyl group attached to a phenyl ring substituted with a sec-butyl group at the para position. This specific arrangement of functional groups makes it a versatile intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry.
The synthesis of 1-(4-sec-Butylphenyl)ethanone can be achieved through several methods, including Friedel-Crafts acylation and condensation reactions. The Friedel-Crafts reaction, in particular, involves the acylation of sec-butylbenzene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method is favored for its efficiency and the regioselectivity it provides, ensuring the formation of the desired para-substituted product. The reaction conditions must be carefully controlled to optimize yield and purity, often requiring an inert atmosphere and precise temperature regulation.
In recent years, 1-(4-sec-Butylphenyl)ethanone has garnered attention in the development of novel pharmaceutical agents. Its aromatic structure and the presence of both lipophilic and polar functional groups make it an attractive scaffold for drug design. Researchers have explored its potential as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic compounds. The sec-butyl group contributes to the molecule's lipophilicity, which is crucial for membrane permeability, while the acetyl group can be further modified to introduce additional pharmacophores.
One of the most compelling areas of research involving 1-(4-sec-Butylphenyl)ethanone is its role in developing bioactive molecules that interact with biological targets. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways. The phenyl ring serves as a key pharmacophore that can be tuned through structural modifications to enhance binding affinity and selectivity. Such modifications include introducing halogens, nitrogen-containing heterocycles, or other functional groups that can improve metabolic stability and pharmacokinetic properties.
The pharmaceutical industry has also explored the use of 1-(4-sec-Butylphenyl)ethanone in the synthesis of small-molecule drugs targeting neurological disorders. Preliminary studies suggest that certain derivatives may modulate neurotransmitter receptors or inhibit key enzymes involved in neurodegenerative processes. The lipophilic nature of the sec-butyl group facilitates crossing the blood-brain barrier, making this compound a promising candidate for central nervous system (CNS) drug development. Further research is needed to fully elucidate its mechanisms of action and potential therapeutic applications.
From a synthetic chemistry perspective, 1-(4-sec-Butylphenyl)ethanone is valued for its utility as a building block in multi-step organic syntheses. Its versatile structure allows chemists to introduce various functional groups at different positions, enabling the creation of complex molecules with tailored properties. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to further diversify derivatives of this compound. These methods provide efficient pathways to novel structures while maintaining high regioselectivity and yield.
The environmental impact and safety considerations are also important when working with 1-(4-sec-Butylphenyl)ethanone. While it is not classified as a hazardous substance under standard regulatory guidelines, proper handling procedures must be followed to ensure safety in laboratory settings. Storage conditions should be controlled to prevent degradation, and waste disposal must comply with environmental regulations. Researchers are increasingly adopting green chemistry principles to minimize solvent use and improve reaction efficiency, thereby reducing the ecological footprint associated with its synthesis and application.
In conclusion, 1-(4-sec-Butylphenyl)ethanone (CAS No. 7645-81-0) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications and synthetic methodologies, this compound will remain a cornerstone in organic chemistry and drug development efforts worldwide.
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